molecular formula C19H18N4O4 B10942815 ethyl 4-(5-{(E)-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)imino]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)imino]methyl}furan-2-yl)benzoate

Cat. No.: B10942815
M. Wt: 366.4 g/mol
InChI Key: NGQWRIRNQNNKLG-UHFFFAOYSA-N
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Description

ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE is a complex organic compound that features a combination of pyrazole, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the pyrazole and furan rings: This step often involves a condensation reaction where the pyrazole and furan intermediates are coupled using a suitable aldehyde.

    Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique combination of functional groups makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[5-({[5-(CARBOXYMETHYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE
  • ETHYL 4-[5-({[5-(HYDROXYMETHYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE

Uniqueness

ETHYL 4-[5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]IMINO}METHYL)-2-FURYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[5-[(5-carbamoyl-1-methylpyrazol-4-yl)iminomethyl]furan-2-yl]benzoate

InChI

InChI=1S/C19H18N4O4/c1-3-26-19(25)13-6-4-12(5-7-13)16-9-8-14(27-16)10-21-15-11-22-23(2)17(15)18(20)24/h4-11H,3H2,1-2H3,(H2,20,24)

InChI Key

NGQWRIRNQNNKLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NC3=C(N(N=C3)C)C(=O)N

Origin of Product

United States

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